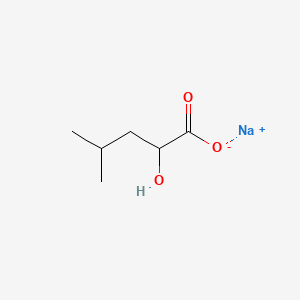

Sodium DL-alpha-hydroxyisocaproate

Description

Properties

CAS No. |

61499-04-5 |

|---|---|

Molecular Formula |

C6H11NaO3 |

Molecular Weight |

154.14 g/mol |

IUPAC Name |

sodium;2-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C6H12O3.Na/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1 |

InChI Key |

WMPVOYIJOLKBNA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CC(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Biochemical Synthesis and Origins of Sodium Dl Alpha Hydroxyisocaproate

Endogenous Production Pathways in Mammalian Tissues

In humans and other mammals, alpha-hydroxyisocaproate (HICA) is an end product of leucine (B10760876) metabolism, primarily occurring in tissues like muscle and connective tissue. nih.govhmdb.caresearchgate.net Its formation is intricately linked to the catabolic pathway of branched-chain amino acids.

The catabolism of BCAAs—leucine, isoleucine, and valine—is a crucial metabolic process, especially in skeletal muscle. youtube.commdpi.com The initial step in this pathway is a reversible transamination reaction. mdpi.comnih.gov Leucine is converted to its corresponding alpha-keto acid, α-ketoisocaproate (KIC), by the enzyme branched-chain aminotransferase (BCAT). nih.govmdpi.com

While KIC is a primary product of this transamination, under certain conditions, it can be further metabolized to HICA. nih.govresearchgate.net It is suggested that the aminotransferase enzyme is capable of reversibly oxidizing leucine to both its keto form (KIC) and its hydroxyl form (HICA). nih.gov Therefore, HICA arises as a derivative from the leucine degradation pathway, representing an alternative metabolic fate for the carbon skeleton of leucine. researchgate.netaging-us.com

The breakdown of the three BCAAs involves a series of common and pathway-specific enzymes, generating several key intermediates. The catabolism for all three begins with their conversion to their respective branched-chain α-keto acids (BCKAs). mdpi.com Subsequent irreversible oxidative decarboxylation of these BCKAs by the branched-chain α-keto acid dehydrogenase (BCKD) complex yields branched-chain acyl-CoA esters. mdpi.comnih.gov

The catabolic pathways then diverge:

Leucine (ketogenic) is broken down into acetyl-CoA and acetoacetate. mdpi.com

Valine (glucogenic) is converted to succinyl-CoA. mdpi.com

Isoleucine (both ketogenic and glucogenic) yields acetyl-CoA and succinyl-CoA. mdpi.comnih.gov

In cases of certain metabolic disorders, increased levels of D-2-hydroxyisovaleric acid and D-2-hydroxyisocaproic acid, derived from valine and leucine respectively, have been observed. uu.nl

Table 1: Key Intermediates in Branched-Chain Amino Acid Catabolism This table is interactive. You can sort and filter the data.

| Precursor Amino Acid | Branched-Chain α-Keto Acid (BCKA) | Acyl-CoA Derivative | Primary End Products | Reference(s) |

|---|---|---|---|---|

| Leucine | α-Ketoisocaproate (KIC) | Isovaleryl-CoA | Acetyl-CoA, Acetoacetate | mdpi.comnih.gov |

| Isoleucine | 2-Keto-3-methylvalerate (KMV) | 2-Methylbutyryl-CoA | Acetyl-CoA, Propionyl-CoA | youtube.commdpi.comnih.gov |

Microbial Biosynthesis and Fermentation

Alpha-hydroxyisocaproate is a known metabolite of various microorganisms, particularly lactic acid bacteria (LAB). nih.govnih.gov Its presence is well-documented in a variety of fermented foods, including certain cheeses, wines, soy sauce, and kimchi. nih.govnih.govnih.govresearchgate.net

Several species of lactic acid bacteria are known producers of HICA. plos.orgjmb.or.kr Studies have identified HICA in the culture broths of bacteria such as Leuconostoc lactis, Lactobacillus plantarum, Lactobacillus brevis, and Leuconostoc mesenteroides. researchgate.netnih.gov The production of HICA in fermented foods like kimchi is dependent on the composition of the lactic acid bacterial community, with its content varying based on the presence of Leuconostoc and Lactobacillus species. researchgate.netnih.govnih.gov

Research on gut microbiota has shown that families such as Lactobacillaceae and Lachnosporaceae produce significantly high levels of HICA. jmb.or.kr Additionally, the anaerobic bacterium Clostridium difficile is capable of reducing leucine to isocaproate through a pathway that involves (R)-2-hydroxyisocaproate as an intermediate. asm.org

The microbial synthesis of HICA from leucine is a two-step enzymatic process. mdpi.com

First, the amino acid leucine is converted to α-ketoisocaproic acid (KICA) by a branched-chain amino acid aminotransferase. mdpi.com

Subsequently, KICA is reduced to HICA by the action of a hydroxyisocaproate dehydrogenase (HicD) enzyme. researchgate.netmdpi.com

The presence and expression level of the hicD gene in lactic acid bacteria are positively correlated with HICA production. nih.govresearchgate.netjmb.or.kracs.org For instance, LAB strains such as L. lactis, L. plantarum, L. brevis, and L. mesenteroides possess HicD enzymes and produce HICA, while species lacking these enzymes show significantly reduced or no HICA production. nih.gov These dehydrogenases can be specific to either the D- or L-isomer, such as the (R)-2-hydroxyisocaproate dehydrogenase found in C. difficile and the L-2-hydroxyisocaproate dehydrogenase from Weissella confusa. nih.govuniprot.org

Table 2: Key Enzymes in Microbial Production of Alpha-hydroxyisocaproate This table is interactive. You can sort and filter the data.

| Enzyme | Abbreviation | Function | Source Organism(s) | Reference(s) |

|---|---|---|---|---|

| Branched-chain amino acid aminotransferase | BCAT | Converts Leucine to α-Ketoisocaproate (KICA) | Lactic Acid Bacteria | mdpi.com |

| Hydroxyisocaproate Dehydrogenase | HicD | Reduces KICA to HICA | Lactobacillus spp., Leuconostoc spp. | researchgate.netnih.govresearchgate.netmdpi.com |

| (R)-2-hydroxyisocaproate dehydrogenase | LdhA | Reduces 2-oxoisocaproate to (R)-2-hydroxyisocaproate | Clostridium difficile | asm.orgnih.gov |

Synthetic and Biocatalytic Approaches for Alpha-hydroxyisocaproate Production

Beyond natural biosynthesis, both synthetic and biocatalytic methods have been developed for the production of alpha-hydroxyisocaproate, often focusing on generating specific chiral forms which are valuable as intermediates in pharmaceutical manufacturing. mdpi.comgoogle.com

Biocatalytic strategies often employ multi-enzyme cascade reactions. One such approach involves a two-step cascade that transforms L-amino acids into the corresponding α-hydroxy acids. mdpi.com This process uses an L-amino acid deaminase (l-AAD) to first convert the amino acid to its keto-acid form, which is then asymmetrically reduced by an L- or D-hydroxyisocaproate dehydrogenase (HicDH) to yield the desired enantiomer of the hydroxy acid. mdpi.com

Another chemoenzymatic strategy for producing a single stereoisomer from a racemic mixture involves the use of lipases for enantioselective acylation, followed by racemization of the unreacted enantiomer using a racemase enzyme. nih.gov Additionally, whole resting cells of Lactobacillus species have been used for the enzymatic isomerization of aliphatic alpha-hydroxycarboxylic acids. nih.gov Chemical synthesis approaches include the ring-opening polymerization of the corresponding glycolides to prepare optically active poly(L‐α‐hydroxyisocaproate). researchgate.net

In Silico Prediction of Metabolic Routes from Alpha-Keto Isocaproate

Computational biology has enabled the prediction of novel metabolic pathways through in silico analysis. A notable approach, known as Reverse Pathway Engineering (RPE), combines chemoinformatics and bioinformatics to predict "missing links" in metabolic networks. nih.gov This method has been applied to predict flavor-forming pathways in lactic acid bacteria (LAB), successfully identifying potential routes from metabolic precursors to compounds of interest. nih.gov

Using this approach, researchers have proposed a metabolic route for the synthesis of 3-methylbutanoic acid from alpha-keto isocaproate (KICA) that proceeds via an alpha-hydroxy-isocaproate (HICA) intermediate. plos.orgresearchgate.netfigshare.com This predicted pathway represents a branch in the catabolism of leucine, where KICA is not immediately decarboxylated but is instead reduced to HICA. nih.gov The initial step in leucine catabolism is the conversion of leucine to KICA by a branched-chain aminotransferase. plos.org Subsequently, the proposed alternative route involves the conversion of KICA to HICA, a reaction catalyzed by a hydroxyacid dehydrogenase (HycDH). nih.govplos.org This enzyme has been identified in various LAB strains. researchgate.net

The RPE approach predicted this conversion as a plausible "missing link" in the known metabolic maps of these organisms. plos.org This novel predicted reaction suggests that HICA is a naturally occurring metabolite in certain bacteria, formed directly from the primary degradation pathway of leucine. nih.gov

Table 1: In Silico Predicted Metabolic Route from Alpha-Keto Isocaproate to Alpha-Hydroxy-isocaproate

| Step | Precursor | Product | Proposed Enzyme | Organism Type |

| 1 | L-Leucine | Alpha-Keto Isocaproate (KICA) | Branched-chain aminotransferase (BcAT) | Lactic Acid Bacteria (LAB) |

| 2 | Alpha-Keto Isocaproate (KICA) | Alpha-Hydroxy-isocaproate (HICA) | Hydroxyacid Dehydrogenase (HycDH) | Lactic Acid Bacteria (LAB) |

Artificial Biocatalytic Cascade Systems for Alpha-Hydroxy Acid Synthesis

Several artificial cascade systems have been developed for the synthesis of α-hydroxy acids from α-keto acids or even simpler starting materials. nih.gov A common strategy involves the reduction of an α-keto acid to the corresponding α-hydroxy acid.

One such system employs a two-step cascade to transform L-amino acids into optically pure α-hydroxy acids. mdpi.com In the first step, an L-amino acid deaminase (from Proteus myxofaciens) converts the L-amino acid into its corresponding α-keto acid. In the second step, a stereoselective α-hydroxyisocaproate dehydrogenase (HicDH) (from Lactobacillus confusus or Lactobacillus paracasei) reduces the α-keto acid to the (S)- or (R)-α-hydroxy acid, respectively. mdpi.com This system has demonstrated high conversion rates (97-99%) for various amino acids. mdpi.com

Another innovative approach utilizes a modular, toolbox-like set of enzymes in engineered Escherichia coli. nih.govresearchgate.net This "chiral-group-resetting" process can synthesize stereodefined α-hydroxy acids from simple achiral building blocks like glycine (B1666218) and various aldehydes. nih.gov The system is composed of a basic module that produces an α-keto acid, and an extender module that further converts it. For α-hydroxy acid synthesis, Extender Module 1 is used, which contains hydroxyisocaproate dehydrogenase (HicDH) for the reduction of the α-keto acid and a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration. researchgate.net This modular system has shown high efficiency and broad applicability for producing various α-hydroxy acids with excellent enantioselectivity (96-99% ee). nih.gov

Table 2: Examples of Artificial Biocatalytic Cascade Systems for α-Hydroxy Acid Synthesis

| System Description | Key Enzymes | Starting Material(s) | Product | Key Features |

| Two-Step Cascade mdpi.com | 1. L-amino acid deaminase (L-AAD)2. α-hydroxyisocaproate dehydrogenase (HicDH) | L-amino acids | (S)- or (R)-α-hydroxy acids | High conversion (97-99%); High optical purity (>99% ee); Stereoselective reduction. |

| Modular Engineered E. coli nih.govresearchgate.net | Basic Module: - Threonine aldolase (B8822740) (TA)- Threonine deaminase (TD)Extender Module 1: - Hydroxyisocaproate dehydrogenase (HicDH)- Formate dehydrogenase (FDH) | Glycine and Aldehydes | (S)- or (R)-α-hydroxy acids | Modular assembly; Uses simple achiral precursors; Excellent enantioselectivity (96-99% ee). |

Metabolic Fate and Interconversions of Alpha Hydroxyisocaproate

Integration within Broader Branched-Chain Amino Acid Metabolism

The metabolism of alpha-hydroxyisocaproate (HICA) is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), particularly leucine (B10760876). In mammals, the breakdown of all three BCAAs—leucine, isoleucine, and valine—begins with a transamination step. cocukmetabolizma.com This initial reaction is catalyzed by branched-chain aminotransferases (BCATs), which convert the amino acids into their corresponding branched-chain α-ketoacids (BCKAs). cocukmetabolizma.com

Specifically, leucine is transaminated to form alpha-ketoisocaproate (KICA). nih.govcocukmetabolizma.com From this point, the metabolic pathway can diverge. While the primary route for KICA catabolism involves irreversible oxidation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, an alternative pathway exists where KICA can be reduced at its alpha-carbon to form HICA. nih.govcocukmetabolizma.comfrontiersin.org This reduction makes HICA a distinct metabolite within the broader BCAA catabolic network. cocukmetabolizma.comfrontiersin.org

Consequently, HICA is considered a BCAA-related metabolite, and its presence is associated with leucine metabolism. nih.govoup.com Studies have identified HICA alongside other BCAA metabolites in various physiological contexts, such as in relation to muscle mass and during metabolic shifts induced by exercise. nih.govnih.gov For instance, when exercise is initiated with low muscle glycogen (B147801) stores, an increased reliance on BCAA catabolism is observed, leading to changes in the levels of downstream metabolites, including HICA. nih.govresearchgate.net

Interconversion Dynamics with Alpha-Keto Isocaproate (KICA)

The metabolic relationship between alpha-hydroxyisocaproate (HICA) and alpha-keto isocaproate (KICA) is characterized by a reversible enzymatic reaction. HICA is formed through the reduction of KICA. cocukmetabolizma.comfrontiersin.orgnih.gov This conversion is catalyzed by a class of enzymes known as hydroxyacid dehydrogenases. nih.govfigshare.com

This interconversion is a side-branch of the main leucine catabolic pathway. figshare.comresearchgate.net The primary fate of KICA in mammals is irreversible degradation via the BCKDH complex. nih.gov However, the reduction to HICA provides an alternative route. nih.govfigshare.com While the transamination of leucine to KICA is a readily reversible reaction often considered to be in equilibrium, the formation of HICA from KICA represents a further metabolic step. cocukmetabolizma.comfigshare.com In some biological systems and contexts, HICA is considered an end-product of leucine metabolism, as its further breakdown is not always significant. nih.govresearchgate.nethmdb.ca The plasma concentration of HICA in healthy adults is typically low, around 0.25 ± 0.02 mmol/l, which is substantially lower than that of its corresponding keto acid, KICA (21.6 ± 2.1 mmol/l). nih.gov

Formation of Select Downstream Metabolites

While often viewed as an end-product, alpha-hydroxyisocaproate (HICA) can be further metabolized into other compounds, particularly in microbial systems. nih.govresearchgate.net Research, primarily using a systems biology approach called Reverse Pathway Engineering (RPE), has proposed and investigated these downstream pathways. nih.govresearchgate.netplos.org

A notable predicted pathway is the conversion of HICA into 3-methylbutanoic acid (isovaleric acid). nih.govplos.orgresearchgate.net This proposed route involves an initial reduction of KICA to HICA by a hydroxy-acid dehydrogenase, a known reaction. nih.gov The subsequent novel step suggests that an enzyme, such as lactate (B86563) 2-monooxygenase, could catalyze the conversion of HICA directly to 3-methylbutanoic acid. nih.govplos.org This represents a third route for the synthesis of 3-methylbutanoic acid from KICA, distinct from the more established pathways involving either alpha-keto acid decarboxylation or oxidative decarboxylation. nih.govresearchgate.net

It is important to contrast this with the other degradation branches of KICA, which lead to different downstream metabolites. For example, KICA can be decarboxylated to form 3-methylbutanal, which can then be reduced to isoamyl alcohol or oxidized to 3-methylbutanoic acid. figshare.comresearchgate.netbohrium.com Alternatively, oxidative decarboxylation of KICA by the BCKDH complex leads to isovaleryl-CoA, another precursor for various metabolites. researchgate.netbohrium.com

Theoretical Considerations of Metabolic Flux in Cellular Systems

The metabolic flux, or the rate of turnover of metabolites through a pathway, of the BCAA catabolic network, including the formation of alpha-hydroxyisocaproate (HICA), is subject to physiological regulation. In healthy individuals, branched-chain α-hydroxy ketoacids like HICA are typically present in urine at very low or undetectable levels, suggesting a generally low flux through this specific side-pathway. cocukmetabolizma.com The plasma concentration of HICA is also normally quite low. plos.org

Physiological states such as exercise, particularly when initiated with low glycogen stores, can significantly alter BCAA metabolism. nih.govresearchgate.net In such conditions, there is an increased breakdown of BCAAs for energy, leading to greater increases in downstream metabolites, including HICA, indicating a shift in metabolic flux. nih.govresearchgate.net Similarly, studies in microorganisms have shown that environmental stressors, like acid stress in Lactobacillus, can induce a metabolic shift. This shift results in the overproduction of BCAA catabolites, including 3-methylbutanoic acid, and involves the overexpression of genes related to BCAA catabolism. asm.org This suggests that the flux towards HICA and its derivatives can be dynamically regulated in response to cellular needs and environmental conditions. asm.org

Quantitative metabolic flux analysis, often employing isotope tracing, is a powerful tool for understanding these pathways. biorxiv.org While many studies focus on the main pathways of BCAA or central carbon metabolism, the principles are applicable to understanding the conditions that favor flux towards HICA formation. biorxiv.org For example, a defect in the primary degradation enzyme for BCKAs, the BCKDH complex, leads to the accumulation of upstream metabolites, including the BCAAs, their corresponding ketoacids (KICAs), and the reduced forms, the alpha-hydroxycarboxylic acids like HICA. frontiersin.org This demonstrates how a bottleneck in a primary metabolic route can redirect metabolic flux into alternative pathways.

Data Tables

Table 1: Key Enzymes in Alpha-hydroxyisocaproate Metabolism This table is interactive. Click on the headers to sort.

| Enzyme | Role | Pathway | Reference |

|---|---|---|---|

| Branched-chain aminotransferase (BCAT) | Converts leucine to α-ketoisocaproate (KICA) | BCAA Catabolism | nih.govcocukmetabolizma.comfigshare.com |

| Hydroxyacid dehydrogenase (HycDH) | Reduces KICA to α-hydroxyisocaproate (HICA) | BCAA Catabolism | nih.govfigshare.comresearchgate.net |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | Irreversibly oxidizes KICA | BCAA Catabolism | nih.govcocukmetabolizma.com |

Table 2: Key Metabolites in the Leucine to HICA Pathway This table is interactive. Click on the headers to sort.

| Metabolite | Abbreviation | Role | Reference |

|---|---|---|---|

| Leucine | Leu | Precursor amino acid | nih.govcocukmetabolizma.com |

| Alpha-ketoisocaproate | KICA | Keto-acid intermediate, direct precursor to HICA | cocukmetabolizma.comnih.govfigshare.com |

| Alpha-hydroxyisocaproate | HICA | End-product of KICA reduction | nih.govplos.orgresearchgate.net |

| 3-Methylbutanoic Acid | Potential downstream metabolite of HICA | nih.govplos.orgresearchgate.net |

Enzymology of Alpha Hydroxyisocaproate Metabolism

Characterization of Hydroxyisocaproate Dehydrogenase (HicD) Enzymes

Hydroxyisocaproate dehydrogenase (HicD) is a key enzyme responsible for the reversible conversion of α-keto acids to their corresponding α-hydroxy acids. These enzymes are found in various microorganisms, particularly in species of Lactobacillus and Clostridium. They exhibit stereospecificity, with different forms of the enzyme producing either the D- or L-isomer of the hydroxy acid.

D-Hydroxyisocaproate Dehydrogenase (D-HicDH):

D-HicDH enzymes catalyze the NADH-dependent reduction of a variety of 2-ketocarboxylic acids to their corresponding D-2-hydroxycarboxylic acids. nih.govuniprot.org Studies on D-HicDH from Lactobacillus casei and Lactobacillus paracasei have revealed that these enzymes can act on a broad range of substrates, including 4-methyl-2-oxopentanoate (B1228126) (2-oxoisocaproate), 2-oxopentanoate, 2-oxohexanoate, and phenylpyruvate. uniprot.org The enzyme from L. casei is a homodimer with a molecular mass of approximately 74.6 kDa. nih.gov Some lactobacilli possess both D-lactate dehydrogenase (D-LDH) and D-HicDH. nih.gov Interestingly, research has shown that D-LDH and D-HicDH from Lactobacillus are evolutionarily related and can be interconverted through minor structural changes, such as a single amino acid replacement. nih.gov

(R)-2-Hydroxyisocaproate Dehydrogenase from Clostridium difficile:

In the anaerobic bacterium Clostridium difficile, an (R)-2-hydroxyisocaproate dehydrogenase (LdhA) plays a role in the reductive pathway of L-leucine fermentation. nih.govasm.org This enzyme is a monomer with a molecular mass of 36.5 kDa and demonstrates specificity for NADH as a cofactor. nih.govasm.org It catalyzes the reduction of 2-oxoisocaproate to (R)-2-hydroxyisocaproate. nih.govasm.org The kinetic parameters for this enzyme have been determined, showing a high affinity for its substrate. nih.govasm.org

L-2-Hydroxyisocaproate Dehydrogenase (L-HicDH):

L-HicDH from Lactobacillus confusus is a homotetrameric enzyme that belongs to the NAD(+)-dependent L-2-hydroxycarboxylate dehydrogenase family. nih.gov It is characterized by a broad substrate specificity, particularly for 2-oxo acids with branching at the C4 atom. nih.gov The crystal structure of L-HicDH has been resolved, revealing significant asymmetry between its subunits, which provides insights into its catalytic mechanism and substrate specificity. nih.gov

| Enzyme | Organism | Molecular Weight (kDa) | Quaternary Structure | Substrate(s) | Product | Cofactor | Kinetic Parameters (for 2-oxoisocaproate) |

|---|---|---|---|---|---|---|---|

| D-HicDH | Lactobacillus casei | 74.6 | Homodimer | 2-oxoisocaproate, other 2-keto acids | D-2-hydroxyisocaproate | NADH | N/A |

| (R)-2-HicDH (LdhA) | Clostridium difficile | 36.5 | Monomer | 2-oxoisocaproate | (R)-2-hydroxyisocaproate | NADH | Km = 68 µM, kcat = 31 s-1asm.org |

| L-HicDH | Lactobacillus confusus | 33 (per subunit) | Homotetramer | 2-oxoisocaproate, other 2-oxo acids | L-2-hydroxyisocaproate | NAD(H) | N/A |

Relevant Enzymes in Branched-Chain Amino Acid Catabolism Pathways

The formation of the precursor to sodium DL-alpha-hydroxyisocaproate, 2-ketoisocaproate (KIC), is an integral part of the catabolism of the branched-chain amino acid (BCAA) leucine (B10760876). mdpi.com This metabolic pathway is initiated by two key enzymes that are common to all three BCAAs (leucine, isoleucine, and valine). mdpi.comnih.gov

Branched-Chain Aminotransferase (BCAT):

The first step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). mdpi.comnih.gov This enzyme transfers the amino group from a BCAA to α-ketoglutarate, resulting in the formation of a branched-chain α-keto acid (BCKA) and glutamate. mdpi.comnih.gov In the case of leucine, BCAT converts it to 2-ketoisocaproate (KIC). mdpi.com Unlike most other amino acids, the primary site for the initial catabolism of BCAAs is not the liver, but rather skeletal muscle, due to lower hepatic BCAT activity. mdpi.comnih.gov

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH):

| Enzyme | Reaction Type | Substrate (from Leucine pathway) | Product | Primary Location |

|---|---|---|---|---|

| Branched-Chain Aminotransferase (BCAT) | Transamination | Leucine | 2-Ketoisocaproate (KIC) | Skeletal Muscle mdpi.comnih.gov |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Oxidative Decarboxylation | 2-Ketoisocaproate (KIC) | Isovaleryl-CoA | Liver and other tissues mdpi.com |

Mechanistic and Regulatory Aspects of Isopropylmalate Isomerase (EC 4.2.1.33)

Isopropylmalate isomerase (IPMI), also known as 3-isopropylmalate dehydratase, is an enzyme that participates in the biosynthesis of leucine. wikipedia.orggenome.jp It catalyzes the stereospecific isomerization of 2-isopropylmalate to 3-isopropylmalate, which is an essential step in the leucine synthesis pathway. nih.govoup.com

Mechanism of Action:

Isopropylmalate isomerase (EC 4.2.1.33) functions as a hydro-lyase. genome.jpenzymes.me.uk The isomerization reaction proceeds through a dehydration-hydration mechanism, involving the formation of an intermediate, cis-dimethylcitraconate. oup.com This catalytic action is homologous to that of aconitase. wikipedia.org In many bacteria and archaea, IPMI is a heterodimeric enzyme, composed of a large and a small subunit that must interact to form the active enzyme. oup.comnih.gov In plants like Arabidopsis thaliana, there is one gene encoding the large subunit and multiple genes for the small subunits, suggesting functional diversification. oup.comnih.gov

Regulation and Biological Roles:

The activity of the leucine biosynthesis pathway, and thus isopropylmalate isomerase, is subject to feedback inhibition by the end product, L-leucine. nih.gov In plants, beyond its primary role in leucine synthesis, isopropylmalate isomerase and related enzymes from the leucine pathway have been co-opted for the biosynthesis of other metabolites. For instance, in Arabidopsis, specific isoforms of the enzyme subunits are involved in the methionine chain-elongation pathway for the synthesis of aliphatic glucosinolates, a class of secondary metabolites. nih.govnih.gov This dual function highlights the evolutionary adaptation of metabolic pathways. The expression of the different small subunits can be tissue-specific, indicating a regulatory mechanism that allows for differential production of leucine and glucosinolates depending on the plant's needs. nih.govplos.org

Cellular and Molecular Mechanisms of Action

Modulation of Protein Turnover Pathways in Cellular Models (In Vitro Studies)

In vitro studies using cellular models, such as murine C2C12 myotubes, have been instrumental in elucidating the impact of Sodium DL-alpha-hydroxyisocaproate on the intricate pathways governing protein synthesis and degradation.

Effects on Protein Synthesis Signaling (e.g., mTORC1, AMPK, ERK Pathways)

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway is a central regulator of cell growth and protein synthesis. nih.govfrontiersin.org Studies have investigated the influence of HICA on this pathway. In serum-starved C2C12 myotubes, HICA treatment did not significantly increase the phosphorylation of p70S6K, a downstream target of mTORC1, suggesting it may not directly stimulate protein synthesis via this pathway under basal conditions. nih.gov

Conversely, the 5' AMP-activated protein kinase (AMPK) pathway, which is activated during times of low energy and generally inhibits anabolic processes like protein synthesis, appears to be modulated by HICA. nih.govnih.gov Research has shown that HICA supplementation can lead to an increase in AMPK phosphorylation in a dose-dependent manner in C2C12 myotubes, particularly in the presence of insulin. nih.gov This activation of AMPK suggests a potential negative regulation of protein synthesis. nih.govmdpi.com

The extracellular signal-regulated kinase (ERK) pathway is another signaling cascade involved in cell growth and differentiation. Studies have indicated that HICA treatment can significantly alter the phosphorylation of ERK1/2 in C2C12 myotubes, suggesting an interaction with this pathway as well. nih.govnih.gov The collective findings from these studies suggest that this compound negatively regulates protein synthesis through the modulation of multiple signaling pathways, including AMPK and ERK. mdpi.com

Attenuation of Protein Degradation and Atrophy in Specific Myotube Models

Despite its apparent lack of a direct stimulatory effect on protein synthesis, this compound has demonstrated a significant ability to counteract muscle protein degradation and atrophy in catabolic states. nih.gov In a cachexic myotube model induced by co-exposure to tumor necrosis factor-alpha (TNFα) and interferon-gamma (IFNγ), pretreatment with HICA significantly improved myotube diameter. nih.govmdpi.com

This protective effect against atrophy is linked to the suppression of protein degradation pathways. aging-us.com HICA has been shown to suppress the secretion of 3-methylhistidine, a marker of myofibrillar protein breakdown, in the TNFα/IFNγ co-exposure model. nih.govnih.gov This suggests that under inflammatory and catabolic conditions, HICA's primary benefit may lie in its ability to preserve existing muscle protein by attenuating its breakdown, rather than by stimulating the synthesis of new proteins. nih.gov

Table 1: Effects of this compound on Protein Turnover Pathways in C2C12 Myotubes

| Pathway | Key Molecule | Observed Effect of HICA | Reference |

|---|---|---|---|

| Protein Synthesis | p70S6K (mTORC1) | No significant increase in phosphorylation | nih.gov |

| Energy Sensing | AMPK | Increased phosphorylation (dose-dependent) | nih.gov |

| Cell Growth/Differentiation | ERK1/2 | Altered phosphorylation | nih.gov |

| Protein Degradation | 3-methylhistidine | Suppressed secretion in cachexic model | nih.gov |

| Muscle Atrophy | Myotube Diameter | Improved in cachexic model | nih.gov |

Regulation of Inflammatory Mediators (e.g., iNOS, IL-6)

Chronic inflammation is a key driver of muscle wasting. nih.gov Pro-inflammatory cytokines like TNF-α and IL-6 play a significant role in this process. nih.govmdpi.com In vitro studies have highlighted the ability of this compound to modulate the expression and production of key inflammatory mediators.

In the context of the TNFα/IFNγ-induced cachexia model in C2C12 myotubes, HICA pretreatment was associated with the inhibition of inducible nitric oxide synthase (iNOS) expression and a reduction in interleukin-6 (IL-6) production. nih.govnih.gov iNOS is an enzyme that produces nitric oxide, a molecule that can contribute to inflammation and cellular damage at high levels. plos.org IL-6 is a pleiotropic cytokine with both pro- and anti-inflammatory roles, but its chronic elevation is often linked to muscle atrophy. nih.govmdpi.com The suppression of both iNOS and IL-6 by HICA provides a molecular basis for its anti-catabolic effects observed in myotube atrophy models. nih.gov

Interactions with Matrix Metalloproteinase (MMP) Enzymes

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.com Their activity is crucial in tissue remodeling, but their dysregulation can contribute to pathological conditions, including inflammation and tissue destruction. nih.gov

Some research points to a direct inhibitory effect of HICA on various MMPs, which are responsible for the breakdown of connective and protein tissues. nih.gov

Specific Modulation of MMP-8 Activity

MMP-8, also known as neutrophil collagenase, is a key enzyme in the breakdown of type I, II, and III collagens, the main components of the extracellular matrix in tissues like muscle. wikipedia.orgclinexprheumatol.org Emerging research suggests that HICA can specifically modulate the activity of MMP-8. researchgate.net This interaction is characterized as a reversible inhibition, indicating that HICA can regulate MMP-8 activity without forming a permanent covalent bond. researchgate.net By modulating MMP-8, HICA may help to preserve the integrity of the extracellular matrix surrounding muscle fibers, further contributing to its anti-catabolic properties. nih.govresearchgate.net

Membrane Interactions and Antimicrobial Mechanisms (In Vitro Studies)

Beyond its effects on muscle and inflammation, in vitro studies have revealed that this compound possesses antimicrobial properties. plos.org Its mechanism of action appears to involve direct interaction with bacterial cell membranes.

Research has shown that HICA is effective at inhibiting the growth of both Gram-positive and Gram-negative bacteria. plos.org The underlying mechanism is believed to be the penetration of the bacterial cell membrane, leading to depolarization and rupture. plos.orgsemanticscholar.org This disruption of membrane integrity results in the leakage of cellular contents and ultimately, cell death. plos.org These findings suggest that this compound has the potential to act as an antimicrobial agent by targeting the bacterial cell envelope. plos.org

Impact on Bacterial Cell Membrane Integrity and Permeability

DL-alpha-hydroxyisocaproic acid (HICA) directly disrupts the integrity of bacterial cell membranes. plos.orgnih.gov Studies have demonstrated that exposure to HICA leads to a significant loss of membrane integrity in both Gram-positive bacteria, such as Bacillus cereus and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. plos.orgnih.gov The effect on Gram-positive bacteria appears to be more rapid, with maximum damage observed within 30 minutes of treatment. plos.orgnih.gov

The compromise of membrane integrity is confirmed through assays that measure the leakage of cellular components. For instance, the CellTox™ green cytotoxicity assay, which utilizes a dye that binds to DNA upon entering cells with damaged membranes, shows a significant increase in fluorescence after HICA treatment. plos.orgsemanticscholar.org This indicates that the membrane has become permeable to external molecules.

In Gram-negative bacteria, HICA also increases the permeability of the outer membrane in a dose-dependent manner. nih.gov This effect was observed using the fluorescent probe 1-N-phenylnapthylamine (NPN), which fluoresces in the hydrophobic environment of a damaged membrane. nih.gov Even at sub-inhibitory concentrations, HICA was found to significantly increase outer membrane permeability. nih.gov This initial permeabilization of the outer layer is a critical step that allows the compound to reach the inner cytoplasmic membrane. nih.gov

Table 1: Effect of DL-alpha-hydroxyisocaproic acid (HICA) on Bacterial Cell Membrane Integrity

| Bacterial Strain | Type | Effect on Membrane Integrity |

| Bacillus cereus | Gram-positive | Significant loss of integrity |

| Staphylococcus aureus | Gram-positive | Significant loss of integrity |

| Escherichia coli | Gram-negative | Significant loss of integrity |

| Pseudomonas aeruginosa | Gram-negative | Significant loss of integrity |

This table summarizes findings from studies where bacteria were treated with HICA, leading to compromised cell membrane integrity as measured by fluorescence-based assays. plos.orgsemanticscholar.org

Induction of Membrane Depolarization and Cellular Content Leakage

Following the initial disruption of membrane integrity and increased permeability, HICA induces a rapid depolarization of the cytoplasmic membrane potential. plos.orgnih.gov The bacterial cytoplasmic membrane maintains an electrical potential, which is crucial for essential cellular functions like ATP synthesis and solute transport. HICA's action dissipates this potential. nih.gov

This depolarization is demonstrated using voltage-sensitive fluorescent dyes like 3,3′-Dipropylthiadicarbocyanine iodide [DiSC3(5)]. plos.org Upon addition of HICA to bacterial suspensions, a rapid increase in fluorescence is observed, signifying the dye's release from the depolarized membrane. plos.orgresearchgate.net This effect occurs in both Gram-positive and Gram-negative bacteria, indicating a fundamental disruption of the membrane's ability to maintain an ion gradient. researchgate.netnih.gov

The loss of membrane integrity and potential directly leads to the leakage of intracellular contents. plos.orgresearchgate.net Transmission electron microscopy has visually confirmed these effects, showing a clear loss of cell membrane integrity and the subsequent release of cellular material from HICA-treated P. aeruginosa cells. nih.gov This uncontrolled leakage of vital molecules and ions, such as ATP, results in a loss of cell viability and ultimately leads to bacterial cell death. plos.orgnih.gov The collective evidence supports a mechanism where HICA penetrates the bacterial cell membrane, causing depolarization, rupture, and leakage of cellular contents. plos.orgresearchgate.net

Table 2: Summary of Research Findings on HICA's Mechanism of Action

| Mechanism | Method of Detection | Observed Outcome | Bacterial Types Affected |

| Loss of Membrane Integrity | CellTox™ Green Cytotoxicity Assay | Increased fluorescence | Gram-positive & Gram-negative |

| Increased Outer Membrane Permeability | 1-N-phenylnapthylamine (NPN) Probe | Dose-dependent increase in fluorescence | Gram-negative |

| Cytoplasmic Membrane Depolarization | DiSC3(5) Voltage-Sensitive Dye | Rapid increase in fluorescence | Gram-positive & Gram-negative |

| Leakage of Cellular Content | Transmission Electron Microscopy | Visible rupture and content release | Gram-negative (P. aeruginosa) |

This table outlines the key experimental evidence for the antibacterial mechanism of DL-alpha-hydroxyisocaproic acid (HICA). plos.orgresearchgate.netnih.gov

Interactions with Microbial Ecosystems and Host Metabolism

Antimicrobial Activities Against Select Pathogenic and Spoilage Microorganisms (In Vitro)

In vitro studies have demonstrated that alpha-hydroxyisocaproic acid (HICA) exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of various pathogenic and spoilage microorganisms. This activity is attributed to its ability to penetrate microbial cell membranes, leading to depolarization, rupture, and subsequent leakage of cellular contents and cell death.

HICA has shown effectiveness against both Gram-positive and Gram-negative bacteria. Research has established its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several bacterial species, indicating its potential as an antimicrobial agent. The antibacterial efficacy of HICA appears to be similar for both Gram-positive and Gram-negative bacteria in many cases. One study found that Gram-positive bacteria were generally more resistant to HICA than Gram-negative bacteria, which may be due to differences in their cell wall structures researchgate.net.

A study investigating HICA's antibacterial efficacy reported MIC values ranging from 0.5 to 1 mg/mL for all tested Gram-positive and Gram-negative bacteria nih.gov. For instance, Shewanella putrefaciens SM26 was found to be the most susceptible, with a MIC of 0.5 mg/mL nih.govnih.gov. In contrast, Bacillus cereus was identified as the most tolerant, demonstrating the highest MBC value of 32 mg/mL nih.govnih.gov. Notably, HICA was also effective against a multi-drug resistant strain of Pseudomonas aeruginosa nih.govnih.gov.

Another investigation into HICA's effect on anaerobic bacteria associated with periodontal disease found that Aggregatibacter actinomycetemcomitans was the most sensitive, with a Minimum Bactericidal Concentration (MBC) of ≥10 mg/mL researchgate.net.

HICA has also exhibited significant antifungal activity against various pathogenic fungi, particularly Candida and Aspergillus species. Its efficacy has been evaluated against a range of clinical and reference isolates, including those with variable sensitivity to common azole antifungals researchgate.net.

In one study, a concentration of 72 mg/ml of HICA was found to be fungicidal against all tested isolates of Candida and Aspergillus fumigatus and Aspergillus terreus. Lower concentrations of HICA were observed to be fungistatic. However, Aspergillus flavus was not inhibited by HICA researchgate.net. Furthermore, HICA was shown to inhibit the formation of hyphae in susceptible Candida albicans and A. fumigatus isolates, which is a crucial virulence factor researchgate.net. Research has also highlighted HICA's ability to inhibit C. albicans biofilm formation and reduce the production of mutagenic acetaldehyde, particularly at an acidic pH nih.govmdpi.com.

Modulation of Gut Microbiota Composition and Growth (In Vitro)

In vitro research has begun to explore the effects of HICA on the composition and growth of the gut microbiota, with a particular focus on beneficial bacterial families.

A study investigating the effects of branched-chain hydroxy acids on gut microbiota found that HICA stimulated the growth of both Lactobacillaceae and Bifidobacteriaceae in vitro nih.gov. While the stimulatory effect of HICA on these beneficial families was observed, the differences were not always statistically significant when compared to a negative control nih.gov. These findings suggest a potential prebiotic-like effect, where HICA may encourage the proliferation of bacteria considered beneficial to host health.

Influence on Microbial Metabolites and Their Production

Currently, there is a lack of direct in vitro research specifically investigating the influence of Sodium DL-alpha-hydroxyisocaproate or HICA on the production of microbial metabolites, such as short-chain fatty acids (SCFAs). While HICA itself is a metabolite of leucine (B10760876) produced by some gut bacteria, further studies are needed to determine how its presence might, in turn, affect the metabolic output of the broader microbial community.

Analytical Methodologies for Alpha Hydroxyisocaproate Research

Advanced Chromatographic Techniques for Detection and Quantification

Chromatography stands as a cornerstone for the separation and analysis of alpha-hydroxyisocaproate (HICA) from complex matrices. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, provide the sensitivity and selectivity required for rigorous scientific investigation.

Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a powerful analytical tool widely used in metabolomics for its high resolution, sensitivity, and speed. nih.gov This technique has been successfully employed to identify and quantify alpha-hydroxyisocaproate in complex biological samples. In global metabolomic profiling studies, UPLC-MS/MS platforms can identify a vast number of metabolites, including alpha-hydroxyisocaproate, from samples like plasma or serum. mdpi.comresearchgate.net

The methodology typically involves a reverse-phase chromatographic separation followed by detection with a tandem mass spectrometer. For instance, a common setup uses a C18 column with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile, often containing additives like formic acid to improve ionization. nih.govmetabolomexchange.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. This approach allows for the robust quantification of numerous metabolites simultaneously, making it ideal for large-scale metabolomic studies where alpha-hydroxyisocaproate may be one of many compounds of interest. nih.gov Studies have utilized UPLC-MS/MS to analyze metabolites in research related to conditions such as breast cancer and ischemic stroke, where alpha-hydroxyisocaproate was identified as a significant metabolite. mdpi.comresearchgate.net

Table 1: Example UPLC-MS/MS Method Parameters for Metabolite Profiling

| Parameter | Description |

|---|---|

| Chromatography System | Waters ACQUITY UPLC metabolomexchange.org |

| Column | UPLC BEH C18, 2.1x100 mm, 1.7 µm metabolomexchange.org |

| Mobile Phase | Acidic positive ion conditions using water and methanol with 0.1% formic acid nih.govmetabolomexchange.org |

| Detection | Tandem Mass Spectrometry (MS/MS) metabolomexchange.orgnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode metabolomexchange.org |

| Analysis Time | Rapid run times, for example, a 25-minute method can quantify over 100 compounds nih.gov |

This table represents a composite of typical parameters and does not correspond to a single specific study.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS is a highly sensitive and specific method for the determination of alpha-hydroxyisocaproate. This technique avoids the need for complex derivatization steps that are often required for other methods. researchgate.net It has been successfully applied to quantify HICA and other leucine (B10760876) metabolites in biological fluids like human breast milk. researchgate.net

The process involves chromatographic separation, typically on a C18 or a specialized amino acid column, followed by ionization using an electrospray source (ESI) and detection by a tandem mass spectrometer. researchgate.netnih.gov The ESI source can be operated in either positive or negative ion mode to achieve the best sensitivity for the target analyte. researchgate.net Method validation demonstrates good linearity, accuracy, and precision, with low limits of quantitation (LOQ), for example, a LOQ of 10 µg/L for HICA in human breast milk has been reported. researchgate.net The specificity of tandem mass spectrometry (MS/MS) allows for the differentiation of structurally similar compounds and isomers, which is crucial for accurate quantification in complex biological matrices. researchgate.netnih.gov

Capillary Gas Chromatography (GC) for Hydroxy Acid Profiling

Capillary Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a well-established technique for the profiling of organic and hydroxy acids. oup.com However, due to the low volatility of compounds containing polar hydroxyl and carboxyl groups, such as HICA, a derivatization step is necessary prior to analysis. wiley-vch.de This typically involves converting the analyte into a more volatile form, for instance, by creating trimethylsilyl (B98337) (TMS) ether derivatives. hmdb.canih.gov

The derivatized sample is then injected into a capillary column, which can be non-polar (e.g., OV-1) or polar (e.g., PEG-20M), for separation based on boiling point and polarity. nih.govtaylorandfrancis.com The retention times and mass spectra of the eluted compounds are used for identification and quantification. nih.gov GC methods have been developed for the analysis of various hydroxy acids, and specific temperature programs and column types can be optimized to achieve resolution of different isomers. nih.govnih.gov For example, enantiomeric excess can be measured using specific chiral columns to separate (R)- and (S)-isomers. nih.gov

Table 2: Example GC Method Parameters for Hydroxy Acid Analysis

| Parameter | Description |

|---|---|

| Derivatization | Trimethylsilylation (TMS) of hydroxyl and carboxyl groups hmdb.canih.gov |

| Column | e.g., HP-5 (30 m × 0.25 mm × 0.25 µm) or Chirasil Dex-CB for chiral separations nih.gov |

| Carrier Gas | Helium taylorandfrancis.com |

| Injector Temperature | e.g., 250 °C taylorandfrancis.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) oup.comnih.gov |

| Temperature Program | A programmed temperature ramp, e.g., 60°C for 2 min, then ramp to 200°C nih.gov |

This table represents a composite of typical parameters and does not correspond to a single specific study.

Metabolomic Profiling and Bioinformatics Analysis Platforms (e.g., MetaboAnalyst)

In modern biological research, data from analytical techniques like UPLC-MS/MS are often processed using comprehensive bioinformatics platforms. MetaboAnalyst is a web-based tool designed for the analysis, interpretation, and visualization of metabolomics data. metaboanalyst.cametaboanalyst.ca

Researchers can upload quantitative data for metabolites like alpha-hydroxyisocaproate to perform a wide range of statistical analyses, including t-tests, ANOVA, principal component analysis (PCA), and partial least squares-discriminant analysis (PLS-DA). metaboanalyst.ca These analyses help to identify metabolites that are significantly different between experimental groups. mdpi.com

Beyond statistical significance, MetaboAnalyst facilitates functional interpretation through pathway analysis and metabolite set enrichment analysis (MSEA). metaboanalyst.ca By mapping identified metabolites onto known metabolic pathways, researchers can gain insights into the biological processes affected in their studies. mdpi.commetaboanalyst.ca For example, alpha-hydroxyisocaproate, a metabolite of leucine, would be mapped to pathways of amino acid metabolism. mdpi.comharvard.edu This has been applied in studies of breast cancer, where amino acid metabolism pathways were found to be significantly associated with disease progression. mdpi.com The combination of chemoinformatics and bioinformatics can also be used to predict novel metabolic pathways, such as the conversion of alpha-hydroxy-isocaproate to 3-methylbutanoic acid in lactic acid bacteria. plos.orgnih.govresearchgate.net

In Vitro Assays for Cellular and Molecular Research

In vitro assays are fundamental for elucidating the biological activities of alpha-hydroxyisocaproate at the cellular and molecular levels. These controlled laboratory experiments allow for the direct assessment of its effects on cells and microorganisms.

Cell Viability and Microbial Growth Inhibition Assays

The antimicrobial properties of HICA have been investigated against a range of bacteria. nih.govplos.org Microbial growth inhibition is typically assessed using microdilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.govnih.gov

Studies have shown that HICA effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including food spoilage organisms and pathogens. nih.govplos.org For many tested bacteria, the MIC is reported to be between 0.5 and 1.0 mg/mL. nih.gov Research into its mechanism suggests that HICA acts by disrupting the bacterial cell membrane, leading to depolarization, rupture, and leakage of cellular contents. nih.govplos.org

Furthermore, HICA has been tested against obligate anaerobic bacteria associated with periodontal disease. nih.gov In these studies, dose-dependent growth inhibition was observed, with concentrations of 10-20 mg/mL inhibiting over 90% of the growth of pathogens like F. nucleatum and P. gingivalis. nih.gov The effects of HICA have also been explored in the context of gut microbiota, where it has shown the ability to modulate the growth of both probiotic strains like Lactobacillus plantarum and pathogenic species. jmb.or.kr

Table 3: Reported Minimum Inhibitory Concentrations (MIC) of HICA against Various Bacteria

| Bacterial Species | Type | Reported MIC (mg/mL) | Reference |

|---|---|---|---|

| Shewanella putrefaciens | Gram-negative | 0.5 | nih.gov |

| Bacillus cereus | Gram-positive | 1.0 | nih.gov |

| Escherichia coli | Gram-negative | 1.0 | nih.gov |

| Pseudomonas aeruginosa | Gram-negative | 1.0 | nih.gov |

Data compiled from a study on the antibacterial efficacy of HICA. nih.gov

Membrane Integrity and Depolarization Measurements

The investigation of sodium DL-alpha-hydroxyisocaproate's (HICA) effects on biological membranes, particularly in the context of its antimicrobial properties, involves specific analytical methodologies to assess membrane integrity and depolarization. These techniques are crucial for elucidating the compound's mechanism of action against various microorganisms.

Research has demonstrated that HICA can disrupt the cell membrane integrity of both Gram-positive and Gram-negative bacteria. plos.orgnih.gov This disruption is a key aspect of its antibacterial efficacy, leading to the leakage of cellular contents and ultimately cell death. plos.orgnih.gov

Membrane Integrity Assays:

A common method to evaluate the loss of bacterial cell membrane integrity is the CellTox™ Green Cytotoxicity Assay . plos.orgnih.govsemanticscholar.org This assay utilizes a fluorescent dye that is impermeable to healthy cells with intact membranes. When the membrane is compromised, the dye enters the cell, binds to DNA, and emits a fluorescent signal. An increase in fluorescence intensity directly correlates with the loss of membrane integrity. nih.govsemanticscholar.org

Studies using this assay have shown that HICA treatment leads to a significant and time-dependent increase in fluorescence in various bacterial strains, confirming its ability to damage the cell membrane. plos.orgnih.govsemanticscholar.org For instance, Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus showed a more rapid loss of membrane integrity compared to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. plos.orgnih.gov

Membrane Depolarization Measurements:

The cytoplasmic membrane potential is a critical factor for bacterial viability, and its disruption can be a primary mechanism of antimicrobial action. The depolarization of the cytoplasmic membrane by HICA is measured using voltage-sensitive fluorescent dyes, such as 3,3'-Dipropylthiadicarbocyanine iodide [DiSC₃(5)] . plos.orgfrontiersin.org

This cationic dye accumulates in polarized (energized) bacterial membranes, leading to self-quenching of its fluorescence. frontiersin.org When an agent like HICA causes membrane depolarization, the dye is released from the membrane into the cytoplasm, resulting in an increase in fluorescence intensity. plos.org This rapid increase in fluorescence provides a direct measure of the membrane depolarization activity. plos.orgresearchgate.net

Experimental findings indicate that HICA induces a rapid depolarization of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria. plos.orgsemanticscholar.org This effect is observed shortly after the addition of HICA to the bacterial suspension, highlighting a direct interaction with the cell membrane that disrupts its electrical potential. plos.orgresearchgate.net

Table 1: Methodologies for Assessing HICA's Effect on Bacterial Membranes

| Parameter Assessed | Methodology/Assay | Principle | Observed Effect of HICA | References |

|---|---|---|---|---|

| Membrane Integrity | CellTox™ Green Cytotoxicity Assay | A fluorescent dye enters cells with compromised membranes, binds to DNA, and fluoresces. | Significant increase in fluorescence, indicating loss of membrane integrity. plos.orgnih.gov | plos.orgnih.govsemanticscholar.orgcore.ac.uk |

| Membrane Depolarization | Voltage-Sensitive Dye [DiSC₃(5)] Assay | Release of a quenched fluorescent dye from the membrane upon depolarization causes an increase in fluorescence. | Rapid increase in fluorescence, indicating depolarization of the cytoplasmic membrane. plos.orgresearchgate.net | plos.orgsemanticscholar.orgfrontiersin.orgresearchgate.net |

Molecular Signaling Pathway Analysis (e.g., Assessment of Protein Phosphorylation)

Alpha-hydroxyisocaproate (HICA), as a metabolite of leucine, influences intracellular signaling pathways that regulate cellular processes like protein synthesis and metabolism. nih.gov The analysis of these pathways often involves the assessment of protein phosphorylation, a key post-translational modification where protein kinases add a phosphate (B84403) group to specific amino acid residues (serine, threonine, or tyrosine) on a protein, thereby altering its activity. creative-proteomics.comwikipedia.org

Western blotting is a widely used technique to evaluate the phosphorylation status of specific proteins. creative-proteomics.com This method, along with capillary electrophoresis immunoassays, allows for the quantification of phosphorylated proteins relative to their total protein amount. mdpi.com

Research on murine C2C12 myotubes has provided detailed insights into how HICA modulates specific signaling pathways:

AMPK Signaling Pathway : HICA has been shown to significantly increase the phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC). nih.gov AMPK is a central energy sensor in cells. HICA also increases the phosphorylation of UNC-51-like kinase (ULK1), a component involved in autophagy that can be activated by AMPK. nih.gov

mTORC1 Signaling Pathway : The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth and protein synthesis. Studies have examined HICA's effect on the phosphorylation of p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), two major downstream targets of mTORC1. nih.govnih.gov Interestingly, under certain experimental conditions, HICA treatment did not affect or even slightly lowered the phosphorylation of p70S6K and 4E-BP1. nih.gov

MAPK Signaling Pathway : Mitogen-activated protein kinases (MAPKs) are involved in responding to extracellular stimuli. HICA treatment has been observed to significantly decrease the phosphorylation of ERK1/2 (extracellular signal-regulated kinase 1/2) while significantly increasing the phosphorylation of p38MAPK. nih.gov In other contexts, such as in response to osmotic stress, branched-chain amino acid (BCAA) derivatives like HICA can promote the phosphorylation of the G protein α subunit, Gpa1. researchgate.netnih.gov

These findings demonstrate that HICA can exert complex and differential effects on key signaling proteins, suggesting a role in modulating cellular energy status, protein metabolism, and stress responses. nih.gov

Table 2: Effect of HICA on the Phosphorylation of Key Signaling Proteins in Murine C2C12 Myotubes

| Signaling Protein | Pathway | Effect of HICA Treatment | Reference |

|---|---|---|---|

| AMPK | Energy Sensing | ↑ Increased Phosphorylation | nih.gov |

| ACC | Energy Sensing (AMPK downstream) | ↑ Increased Phosphorylation | nih.gov |

| ULK1 | Autophagy (AMPK downstream) | ↑ Increased Phosphorylation | nih.gov |

| p70S6K | mTORC1 Signaling | ↔ No significant change or slight decrease | nih.gov |

| 4E-BP1 | mTORC1 Signaling | ↔ No significant change | nih.gov |

| ERK1/2 | MAPK Signaling | ↓ Decreased Phosphorylation | nih.gov |

| p38MAPK | MAPK Signaling | ↑ Increased Phosphorylation | nih.gov |

In Silico and Systems Biology Approaches in Metabolic Studies

The complexity of metabolic networks necessitates the use of computational tools to predict and analyze metabolic pathways. plos.orgmontana.edufrontiersin.org In silico and systems biology approaches offer powerful frameworks for integrating diverse biological data to understand how compounds like alpha-hydroxyisocaproate are metabolized and how they influence cellular metabolism. ru.nl These computational models can bridge the gap in knowledge, especially for secondary metabolites whose synthesis pathways may not be fully elucidated. plos.orgnih.gov

The incompleteness of genome-scale metabolic models is a significant challenge in systems biology. plos.orgnih.gov Novel computational strategies are being developed to predict "missing links" in metabolic networks by combining chemical and biological information. ru.nlnih.gov

Reverse Pathway Engineering for Metabolic Prediction

One such innovative approach is Reverse Pathway Engineering (RPE) . plos.orgru.nlnih.gov RPE is a computational method that predicts potential synthesis or degradation pathways for a given target molecule by working backward from the product to possible precursors. nih.gov This approach is particularly valuable for identifying novel or alternative metabolic routes that are not documented in existing databases. plos.orgru.nl

The RPE process was successfully used to predict flavor-forming pathways in lactic acid bacteria (LAB), using alpha-hydroxyisocaproate as a case study. plos.orgnih.gov The system predicted a novel three-step route for the conversion of α-ketoisocaproate (KICA), a precursor derived from leucine, to 3-methylbutanoic acid via HICA. plos.orgfigshare.com

The predicted pathway involves:

Reduction of KICA to HICA : This step is catalyzed by a hydroxy-acid dehydrogenase. plos.orgnih.gov

Conversion of HICA to 3-methylbutanoic acid : RPE proposed this novel reaction, potentially catalyzed by an enzyme with lactate (B86563) 2-monooxygenase activity, which can act on branched-chain hydroxy acids. plos.orgresearchgate.net

This prediction demonstrates the power of RPE to not only replicate known metabolic routes but also to propose new, plausible enzymatic reactions, thereby guiding further experimental validation. plos.orgnih.gov

Integration of Chemoinformatics and Bioinformatics

The Reverse Pathway Engineering approach is fundamentally an integration of chemoinformatics and bioinformatics. plos.orgru.nlnih.govnih.gov

Chemoinformatics : This component involves the use of retrosynthesis tools (e.g., BioPath.Design). plos.orgru.nl It takes a target compound (e.g., 3-methylbutanoic acid) as input and, based on a vast database of known chemical and enzymatic reaction rules, generates a tree of possible precursor molecules and the reactions connecting them. ru.nlplos.org This generates plausible chemical transformations, even if the specific reaction has not been previously described for that exact substrate. nih.gov

Bioinformatics : Once a novel enzymatic reaction is proposed by the chemoinformatics engine (e.g., the oxidation of HICA), bioinformatics tools are employed to substantiate the prediction. plos.orgru.nl This involves searching genome and protein databases for enzymes that could plausibly catalyze the proposed reaction. For instance, by using the protein sequence of a known lactate 2-monooxygenase, researchers can search for homologous enzymes in the genomes of relevant organisms (like LAB) that might possess the predicted activity on HICA. plos.orgru.nl

This synergistic combination allows for the prediction of complete metabolic pathways by linking chemical feasibility with biological possibility, providing a powerful tool for metabolic engineering, biomarker discovery, and understanding the metabolism of compounds like this compound. plos.orgnih.govresearchgate.net

Alpha Hydroxyisocaproate As a Biomarker and Metabolic Indicator

Association with Inherited Metabolic Disorders

Elevated levels of alpha-hydroxyisocaproate are a key indicator in the diagnosis and monitoring of certain inherited metabolic disorders. These conditions are characterized by enzymatic defects that disrupt normal amino acid metabolism, leading to the accumulation of specific metabolites.

Dihydrolipoyl Dehydrogenase (E3) Deficiency: Urinary organic acid profiling has identified elevated levels of 2-hydroxyisocaproic acid in patients with dihydrolipoyl dehydrogenase (E3) deficiency. hmdb.canih.govnp-mrd.org This rare autosomal recessive disorder affects the E3 component of several crucial enzyme complexes, including the branched-chain α-keto acid dehydrogenase (BCKAD) complex. wikipedia.org The deficiency leads to a buildup of various metabolites, including those from the leucine (B10760876) degradation pathway. nih.gov Gas chromatography-mass spectrometry (GC/MS) analysis of urine from an infant with E3 deficiency revealed significantly increased levels of 2-hydroxyisocaproic acid, alongside other compounds like 2-hydroxyglutaric acid and 2-oxoisocaproic acid. nih.gov This finding highlights the utility of urinary acid analysis for the rapid identification of E3 deficiency, which can present with symptoms similar to atypical maple syrup urine disease or chronic lactic acidosis. nih.gov

Maple Syrup Urine Disease (MSUD): Maple syrup urine disease is another inborn error of metabolism where alpha-hydroxyisocaproate serves as a biomarker. hmdb.canp-mrd.org MSUD is caused by a deficiency in the BCKAD complex, which is responsible for the breakdown of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. wikipedia.orgufrgs.br This enzymatic block results in the accumulation of BCAAs and their corresponding α-keto acids and α-hydroxy acids in tissues and bodily fluids. ufrgs.br Studies have shown that alpha-hydroxyisocaproate is elevated in MSUD and its levels can be monitored to assess the metabolic state of patients. hmdb.caufrgs.br For instance, research on MSUD patients undergoing treatment showed a significant increase in urinary alpha-hydroxyisocaproate excretion, which was associated with the therapeutic intervention aimed at reducing the toxic accumulation of other metabolites. ufrgs.br

| Inherited Metabolic Disorder | Associated Finding | Reference |

| Dihydrolipoyl Dehydrogenase (E3) Deficiency | Elevated levels of 2-hydroxyisocaproic acid in urine. | hmdb.canih.govnp-mrd.org |

| Maple Syrup Urine Disease (MSUD) | Elevated levels of alpha-hydroxyisocaproate in urine and plasma. | hmdb.canp-mrd.orgufrgs.br |

Correlation with Cellular Oxidative Stress Indicators

Oxidative stress, a state of imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, has been linked to the pathophysiology of several metabolic disorders. youtube.comdundee.ac.uk Alpha-hydroxyisocaproate has been identified as a potential indicator of this cellular stress. hmdb.canp-mrd.org

In the context of Maple Syrup Urine Disease, it has been demonstrated that alpha-hydroxyisocaproate can accelerate lipid peroxidation. hmdb.canp-mrd.org Lipid peroxidation is a key marker of oxidative damage to cell membranes. nih.gov Research investigating the effects of the α-keto acids that accumulate in MSUD found that α-ketoisocaproic acid (KIC), a precursor to alpha-hydroxyisocaproate, significantly increased markers of lipid peroxidation and reduced the total antioxidant potential in the cerebral cortex of rats. nih.gov This suggests that the metabolic disturbances in MSUD, including the accumulation of BCAA metabolites, contribute to a state of oxidative stress. researchgate.net

Furthermore, studies on MSUD patients have observed increased levels of urinary biomarkers for oxidative damage, such as di-tyrosine and isoprostanes, alongside reduced antioxidant capacity. ufrgs.br The accumulation of metabolites like alpha-hydroxyisocaproate is concurrent with these indicators of oxidative stress, reinforcing its role as a potential, albeit indirect, marker of this pathological process. ufrgs.br

Alterations in Metabolomic Profiles in Specific Metabolic States and Disease Models

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has provided a powerful lens through which to view the metabolic perturbations in various diseases. Alpha-hydroxyisocaproate has been identified as a significant metabolite in several of these studies, particularly in the context of cancer and gestational diabetes.

Breast Cancer Progression: Global urinary metabolomic analysis of breast cancer patients has revealed that alpha-hydroxyisocaproate is among the metabolites that differ significantly between patients with progressive disease and those who are progression-free. aacrjournals.orgresearchgate.net In a study of 120 breast cancer patients, those with progressive disease (recurrence, metastasis, or death) showed notable differences in multiple metabolic pathways, including branched-chain amino acid metabolism, where alpha-hydroxyisocaproate was a key identified metabolite. aacrjournals.orgresearchgate.net Another metabolomic profiling study of breast cancer patients following radiotherapy also found that alpha-hydroxyisocaproate was elevated in patients with disease progression. researchgate.net These findings suggest that alterations in BCAA metabolism, reflected by changes in alpha-hydroxyisocaproate levels, may serve as potential predictive biomarkers for breast cancer prognosis. aacrjournals.orgresearchgate.net

| Disease State | Study Type | Key Finding Regarding Alpha-hydroxyisocaproate | Reference |

| Breast Cancer Progression | Global urinary metabolomic analysis | Identified as a differing metabolite in patients with progressive vs. progression-free disease. | aacrjournals.orgresearchgate.net |

| Breast Cancer Progression | Post-radiotherapy urinary metabolomic profiling | Elevated in patients with disease progression. | researchgate.net |

| Gestational Diabetes Mellitus | Untargeted serum metabolomics | Higher levels found in women with a history of GDM. | nih.govnih.gov |

Gestational Diabetes Mellitus (GDM): Gestational diabetes mellitus is a condition characterized by glucose intolerance that begins or is first recognized during pregnancy. frontiersin.orgmdpi.com Metabolomic studies have sought to identify biomarkers for GDM and to understand its underlying pathophysiology. Research on women with a history of GDM has shown that alpha-hydroxyisocaproate is one of the metabolites on the leucine, isoleucine, and valine metabolism subpathway that is higher in this group compared to women with no history of GDM. nih.govnih.gov This suggests a persistent alteration in branched-chain amino acid metabolism even after pregnancy. nih.gov

Modulation by Physiological Conditions

The levels of alpha-hydroxyisocaproate are not only altered in disease states but can also be influenced by normal physiological conditions, such as lactation history.

Lactation History: Interestingly, the metabolic signature associated with a history of GDM appears to be inversely related to that of a history of breastfeeding. nih.govnih.gov In a study examining the association between GDM history, breastfeeding, and BCAA metabolites, it was found that metabolites that were higher in women with a history of GDM, including alpha-hydroxyisocaproate, were generally lower in women with a history of breastfeeding. nih.gov Specifically, an inverse association was noted between breastfeeding for longer than six months and the levels of alpha-hydroxyisocaproate. nih.gov This suggests that lactation may have a modifying effect on the metabolic pathways, including BCAA metabolism, that are perturbed in GDM. nih.gov

Future Directions in Academic Research on Sodium Dl Alpha Hydroxyisocaproate

Elucidation of Undiscovered Metabolic Pathways and Novel Enzymatic Activities

While Sodium DL-alpha-hydroxyisocaproate, also known as HICA, is recognized as an end product of leucine (B10760876) metabolism in human tissues, the full spectrum of its metabolic fate and the enzymes involved remain partially understood. nih.gov Future research will likely focus on identifying and characterizing novel metabolic pathways that HICA may enter. This includes investigating its potential conversion to other bioactive molecules and the enzymes that catalyze these transformations.

For instance, studies have suggested the existence of alternative routes for the metabolism of related alpha-keto acids, hinting at the possibility of undiscovered pathways for HICA as well. plos.org Research in microorganisms has already proposed novel reactions, such as the conversion of alpha-hydroxy-isocaproate to 3-methylbutanoic acid. plos.org Identifying the human analogues of the enzymes responsible for such conversions will be a significant step forward.

Furthermore, the discovery of novel enzymatic activities related to HICA is a promising area. For example, the identification of a novel alpha-ketoisocaproate reductase activity in Saccharomyces cerevisiae opens the door to exploring similar or related enzymatic functions in human cells that could act on HICA. nih.gov The characterization of enzymes like (R)-2-hydroxyisocaproate dehydrogenase from Clostridium difficile provides a basis for seeking out and understanding their human counterparts. d-nb.info

Table 1: Potential Areas of Investigation in HICA Metabolism

| Research Area | Description | Potential Impact |

| Novel Pathway Identification | Mapping metabolic routes beyond the known leucine degradation pathway. | Uncovering new biological roles and therapeutic applications for HICA. |

| Enzyme Characterization | Identifying and characterizing human enzymes that metabolize HICA. | Providing specific targets for modulating HICA levels and activity. |

| Metabolite Profiling | Identifying downstream metabolites of HICA in various tissues. | Understanding the full cascade of HICA's metabolic influence. |

In-depth Mechanistic Studies in Diverse Biological Models and Cell Lines

The biological effects of HICA have been observed in various contexts, but the underlying mechanisms often require more detailed investigation. Future studies will employ a wide range of biological models, from simple cell lines to complex animal models, to dissect the precise molecular actions of HICA.

Recent research has demonstrated the antibacterial properties of HICA, suggesting its mechanism involves disrupting the bacterial cell membrane. plos.orgnih.govfigshare.com Future in-depth studies could explore the specific lipid and protein interactions that lead to membrane depolarization and rupture. plos.orgnih.gov Such investigations could utilize advanced microscopy techniques like transmission electron microscopy to visualize the ultrastructural changes in different bacterial strains upon HICA treatment. nih.gov

In mammalian cells, the effects of HICA on protein synthesis and degradation are complex and appear to be context-dependent. While some studies suggest anti-catabolic properties, others indicate a potential to decrease protein synthesis under certain conditions. researchgate.netmdpi.com Future mechanistic studies in diverse cell lines, such as muscle cells (myotubes) and connective tissue cells, will be crucial to reconcile these findings and understand the specific signaling pathways involved. plos.orgmdpi.com For example, investigating the impact of HICA on key regulatory proteins like those in the mTORC1 pathway under various physiological and pathological conditions will provide a clearer picture of its role in muscle metabolism. mdpi.com

Exploration of Novel Cellular Signaling Interventions and Targets

A key frontier in HICA research is the identification of its direct and indirect cellular targets and its influence on signaling pathways. While some interactions have been proposed, a comprehensive map of HICA's signaling network is still lacking.

Future research will likely employ techniques such as affinity chromatography and mass spectrometry to pull down and identify proteins that directly bind to HICA. This could reveal novel receptors or intracellular targets. The observation that HICA can induce changes in the phosphorylation of signaling proteins like AMPK and ERK1/2 in C2C12 myotubes points towards its ability to modulate key cellular signaling cascades. mdpi.com Further investigation is needed to understand the upstream events that lead to these changes.

The potential for HICA to act as a signaling molecule in its own right is an exciting avenue. Its structural similarity to other signaling molecules suggests it could interact with various receptors or enzymes. Identifying these novel targets will be critical for understanding its diverse physiological effects, from its anti-catabolic actions to its influence on inflammatory responses. researchgate.netmdpi.com

Advanced Metabolomics and Multi-Omics Data Integration for Holistic Understanding

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the systemic effects of HICA. Future research will increasingly rely on metabolomics to profile the changes in the cellular metabolome in response to HICA supplementation or depletion. This can help to identify biomarkers of HICA activity and to understand its downstream metabolic consequences. nih.govmdpi.com

Integrating metabolomics data with other omics datasets, such as transcriptomics and proteomics, will provide a more holistic view of HICA's biological role. nih.govmdpi.comnih.gov For example, by correlating changes in metabolite levels with changes in gene and protein expression, researchers can construct comprehensive models of the metabolic networks influenced by HICA. This multi-omics approach can help to uncover previously unknown connections between HICA and various cellular processes. mdpi.comnih.gov Studies have already begun to link metabolites like alpha-hydroxyisocaproate to various pathways in the context of diseases like breast cancer, highlighting the power of these approaches. aacrjournals.orgmdpi.com

Application of Computational Modeling and Systems Biology for Predictive Research

Computational modeling and systems biology are becoming indispensable tools for understanding complex biological systems. nih.govplos.orgnih.gov In the context of HICA research, these approaches can be used to simulate and predict the effects of HICA on metabolic pathways and cellular signaling networks.

By constructing mathematical models based on experimental data, researchers can explore the dynamic behavior of the systems in which HICA operates. plos.orgresearchgate.net For example, a model of leucine metabolism could be extended to include the detailed kinetics of HICA formation and degradation, allowing for predictions of how its levels might change under different physiological conditions.

Furthermore, systems biology approaches can be used to integrate multi-omics data into predictive models of HICA's effects. nih.gov These models can help to generate new hypotheses that can then be tested experimentally, accelerating the pace of discovery. For instance, a systems-level model could predict novel drug targets within the pathways modulated by HICA, opening up new avenues for therapeutic intervention.